molecular formula C12H27N B074697 Triisobutylamine CAS No. 1116-40-1

Triisobutylamine

Cat. No. B074697
CAS RN: 1116-40-1
M. Wt: 185.35 g/mol
InChI Key: IIFFFBSAXDNJHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trialkylamines, including compounds analogous to triisobutylamine, involves intricate chemical reactions that yield these substances with high specificity. One approach involves the use of triaminotriethylamine as a molecular skeleton for the synthesis of complex compounds, demonstrating the versatility of trialkylamines in chemical synthesis (Bulls et al., 1990)(Bulls et al., 1990).

Molecular Structure Analysis

Trialkylamines exhibit fascinating molecular structures characterized by their sterical arrangement and electronic properties. Studies reveal that some trialkylamines, such as triisopropylamine, exhibit planarity at the nitrogen atom, which is unusual given the steric bulk of the alkyl groups attached to the nitrogen. This planarity has significant implications for the chemical reactivity and physical properties of these molecules (Bock et al., 1991)(Bock et al., 1991).

Chemical Reactions and Properties

Trialkylamines participate in a variety of chemical reactions, serving as key intermediates and catalysts. Their chemical properties, such as basicity and nucleophilicity, are central to their reactivity. The planarity of the nitrogen atom in certain trialkylamines influences their electron distribution and reactivity, making them suitable for specific chemical transformations (Jie et al., 2010)(Jie et al., 2010).

Physical Properties Analysis

The physical properties of trialkylamines, including triisobutylamine, are influenced by their molecular structure. Properties such as solubility, boiling point, and melting point are dictated by the molecular geometry and the nature of alkyl groups attached to the nitrogen. The planarity and electronic structure of the nitrogen center in trialkylamines affect their physical properties, making them interesting subjects for material science research (Yang et al., 2009)(Yang et al., 2009).

Chemical Properties Analysis

The chemical properties of triisobutylamine can be inferred from studies on trialkylamines, highlighting their basicity, nucleophilicity, and ability to engage in complex chemical reactions. The structural features of these molecules, particularly the electronic environment around the nitrogen atom, play a crucial role in their chemical behavior. This includes their participation in bond formation, catalysis, and their reactivity towards acids and electrophiles (Haseeb et al., 2022)(Haseeb et al., 2022).

Scientific Research Applications

Development of Second Generation Ionic Liquid Matrices for MALDI-MS

  • Scientific Field : Analytical Chemistry
  • Application Summary : Triisobutylamine is used to develop second generation ionic liquid matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of peptides, proteins, and carbohydrates .
  • Results or Outcomes : The use of Triisobutylamine in this application can improve the detection and analysis of peptides, proteins, and carbohydrates in MALDI-MS .

Separation of Fatty Acid Salts

  • Scientific Field : Chemical Engineering
  • Application Summary : Triisobutylamine may be used in the separation of cis-fatty acid salts and trans-fatty acid (elaidic acid) salts using a new organic solvent nanofiltration membrane based on polydicyclopentadiene .
  • Results or Outcomes : The use of Triisobutylamine in this application can improve the efficiency of separating cis and trans fatty acid salts .

Synthesis of Acroyl Ammonium Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Triisobutylamine may be used as a base in the synthesis of acroyl ammonium derivatives .
  • Results or Outcomes : The use of Triisobutylamine in this application can facilitate the synthesis of acroyl ammonium derivatives .

Safety And Hazards

Triisobutylamine is classified as a flammable liquid and vapor (H226), and it can cause skin irritation (H315) and serious eye damage (H318) . It is also toxic if swallowed (H302), in contact with skin (H311), or if inhaled (H331) . Safety measures include wearing protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for Triisobutylamine were not found in the search results, it is worth noting that it may be used in the separation of cis-fatty acid salts and trans-fatty acid (elaidic acid) salts using a new organic solvent nanofiltration membrane based on polydicyclopentadiene . This suggests potential applications in the field of separation science.

properties

IUPAC Name

2-methyl-N,N-bis(2-methylpropyl)propan-1-amine
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InChI

InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
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InChI Key

IIFFFBSAXDNJHX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN(CC(C)C)CC(C)C
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Molecular Formula

C12H27N
Record name TRIISOBUTYLAMINE
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DSSTOX Substance ID

DTXSID7026233
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Molecular Weight

185.35 g/mol
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Physical Description

Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO]
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Boiling Point

376.7 °F at 760 mmHg (NTP, 1992)
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Flash Point

124.3 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

Triisobutylamine

CAS RN

1116-40-1
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Melting Point

-7.2 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
C Gobble, J Vikman, JS Chickos - Journal of Chemical & …, 2014 - ACS Publications
… The vaporization enthalpy evaluated in this work for triisobutylamine of (52.3 ± 2.2) kJ·mol –1 is 4.5 kJ·mol –1 smaller than the literature value of 56.8 kJ·mol –1 . The value of (58.0 ± 1.9…
Number of citations: 10 pubs.acs.org
S Kotani, T Hanamure, Y Mori, M Nakajima - ChemCatChem, 2020 - Wiley Online Library
… The high yielding transformation is realized with the assistance of triisobutylamine, which does not decompose trichlorosilane but rather converts the aldol donor into the silyl enol ether …
T Ashizawa, T Yamada - Chemistry letters, 2009 - journal.csj.jp
… The addition of triisobutylamine provided a dramatic rate acceleration in the reaction. Various types of axially chiral biaryl compounds were obtained with high enantioselectivity. …
Number of citations: 39 www.journal.csj.jp
PG Andersson, S Schab - Organometallics, 1995 - ACS Publications
… Thus, triisobutylamine gave a 7:1 ratio between 4 and 5. We have now … )ethane (dppe) and triisobutylamine gave a 7:1 mixture of 4 and 5 after 45 min (Table 1). When 6 was …
Number of citations: 47 pubs.acs.org
RV Golovnja, NG Enikeeva, IL Zuravleva… - Food …, 1974 - Wiley Online Library
… Of these z, 3-lutidine, 2,6-lutidine, diisobutylamine, and triisobutylamine are only tentitatively identified. Simultaneously the composition of aliphatic monocarbonyl compounds in the …
Number of citations: 15 onlinelibrary.wiley.com
QQ Zhu, W Schnabel, P Jacques - Journal of the Chemical Society …, 1991 - pubs.rsc.org
The reactions of thioxanthen-9-one (TX) triplets with various amines (1,4-diazabicyclo[2,2,2]octane, DABCO, diphenylamine, DPA, triethylamine, TEA, triisobutylamine, TIBA and aniline, …
Number of citations: 16 pubs.rsc.org
A Gupta, NB Bowden - ACS applied materials & interfaces, 2013 - ACS Publications
This article describes the separation of mixtures of fatty acid salts using a new organic solvent nanofiltration membrane based on polydicyclopentadiene (PDCPD). Mixtures of free fatty …
Number of citations: 31 pubs.acs.org
M Salamone, G Anastasi, M Bietti, GA DiLabio - Organic letters, 2011 - ACS Publications
The rate constants for H-atom abstraction (k H ) from 1,4-cyclohexadiene (CHD), triethylamine (TEA), triisobutylamine (TIBA), and DABCO by the cumyloxyl (CumO • ) and benzyloxyl (…
Number of citations: 23 pubs.acs.org
Y Ogata, M TSUCHIDA - The Journal of Organic Chemistry, 1959 - ACS Publications
… , ie, triethylamine, tripropylamine, tributylamine, and triisobutylamine. The variation of the rates with temperature is also recorded … The resulting tripropylamine and triisobutylamine were …
Number of citations: 15 pubs.acs.org
LR Reddy, EJ Corey - Organic Letters, 2006 - ACS Publications
… than that for triisobutylamine (79%), and the ratio of acrylamide 2a to the byproduct is considerably higher: greater than 40:1 for 2,6-di-tert-butylpyridine vs 14:1 for triisobutylamine. The …
Number of citations: 21 pubs.acs.org

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